3-{2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
3-{2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is an organic compound featuring multiple functional groups, offering a rich platform for diverse chemical reactions. It integrates a quinazoline moiety linked via an ethylene bridge to an oxadiazole ring system, embellished with a dimethoxyphenyl group.
Properties
IUPAC Name |
3-[2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5/c1-27-13-9-12(10-14(11-13)28-2)18-22-17(29-23-18)7-8-24-19(25)15-5-3-4-6-16(15)21-20(24)26/h3-6,9-11H,7-8H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGPANVFAKCRTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)CCN3C(=O)C4=CC=CC=C4NC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis begins with the construction of the quinazoline scaffold, usually via condensation reactions involving anthranilic acid derivatives and suitable aldehydes or ketones. The oxadiazole ring is formed through cyclization reactions, often employing acyl hydrazides and nitriles under acidic or basic conditions. The key intermediates are then coupled through alkylation or similar reactions, meticulously controlling temperature, pH, and solvents to optimize yield and purity.
Industrial Production Methods
For industrial-scale production, techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to enhance reaction efficiency. Catalysis, employing both homogeneous and heterogeneous catalysts, often plays a crucial role in facilitating reactions and improving product yield.
Chemical Reactions Analysis
Types of Reactions
3-{2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione undergoes various chemical reactions including:
Oxidation: Converts it into more oxygenated derivatives.
Reduction: Yields simpler, often more reactive intermediates.
Substitution: Alters the functional groups attached to the main structure.
Common Reagents and Conditions
Reagents like hydrogen peroxide or potassium permanganate for oxidation, lithium aluminium hydride for reduction, and halogens or nucleophiles for substitution are commonly employed. Reactions are typically conducted in solvents like dichloromethane, acetonitrile, or ethanol, under controlled temperatures and inert atmospheres.
Major Products
The major products from these reactions include substituted quinazolines, modified oxadiazoles, and various hydroxylated, alkylated, or de-alkylated derivatives, depending on the specific reactions and conditions used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as a precursor for various more complex molecules. Its multiple reactive sites make it a versatile building block for constructing heterocyclic compounds and natural product analogues.
Biology
In biological research, derivatives of this compound exhibit significant bioactivity, including antimicrobial, antifungal, and anticancer properties. They are often explored for their ability to interact with biological macromolecules.
Medicine
Medicinally, it is investigated for therapeutic potential in treating cancer, infectious diseases, and neurological disorders due to its potential to interfere with specific biochemical pathways.
Industry
Industrially, the compound’s derivatives are used in the design of novel materials, including polymers with unique electrical or optical properties.
Mechanism of Action
The compound exerts its biological effects through specific interactions with molecular targets, such as enzymes, receptors, or DNA. For instance, the quinazoline moiety can inhibit kinases, while the oxadiazole ring is often involved in binding to nucleic acids or proteins, disrupting their function and leading to therapeutic effects.
Comparison with Similar Compounds
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline
3,5-Dimethoxyphenyl derivatives
1,2,4-Oxadiazoles with other substitution patterns
Biological Activity
The compound 3-{2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a novel derivative belonging to the class of quinazoline and oxadiazole compounds. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C26H30N4O6
- Molecular Weight : 478.55 g/mol
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Studies indicate that oxadiazole derivatives exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : The compound showed effectiveness against various bacterial strains, comparable to standard antibiotics.
- Antifungal Activity : In vitro tests demonstrated notable antifungal activity against common pathogens such as Candida albicans and Aspergillus niger.
Antioxidant Properties
Research has shown that compounds containing oxadiazole rings often possess antioxidant capabilities. The presence of the dimethoxyphenyl group enhances the electron-donating ability of the molecule, contributing to its antioxidant potential.
Anticancer Activity
Recent investigations into the anticancer properties of similar compounds have revealed promising results. The mechanism often involves the induction of apoptosis in cancer cells through various pathways:
- Cell Line Studies : The compound was tested on several cancer cell lines (e.g., breast cancer and leukemia), showing IC50 values in the low micromolar range.
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been assessed through various assays measuring cytokine production and inflammatory markers. Results suggest that it may inhibit pathways involved in inflammation, akin to non-steroidal anti-inflammatory drugs (NSAIDs).
Study 1: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial efficacy of the compound against clinical isolates. The results indicated:
- Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/ml for different bacterial strains.
Study 2: Anticancer Mechanism Elucidation
In a study focused on its anticancer properties, the compound was subjected to molecular docking studies to understand its interaction with target proteins involved in cancer cell proliferation. The findings suggested strong binding affinity with proteins such as Bcl-2 and caspases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
